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Compound of Interest

Compound Name: FLTX1

Cat. No.: B10824496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
FLTX1 is a novel fluorescent derivative of tamoxifen, a well-established selective estrogen

receptor modulator (SERM) used in the treatment of estrogen receptor-positive breast cancer.

[1][2] This guide provides an in-depth overview of the synthesis, chemical properties, and

biological activity of FLTX1, designed to support research and development efforts in oncology

and related fields. FLTX1's unique characteristics, including its fluorescent properties and

distinct biological profile compared to its parent compound, make it a valuable tool for studying

estrogen receptor pharmacology and a potential therapeutic agent in its own right.[1][3]

Synthesis of FLTX1
The synthesis of FLTX1 is a two-step process that begins with the N-demethylation of

tamoxifen, followed by the covalent attachment of a fluorescent NBD (N-(7-nitrobenzo[c]

[1]oxadiazol)) group.

Experimental Protocol: Synthesis of FLTX1
Step 1: N-demethylation of Tamoxifen

Reaction Setup: Tamoxifen is treated with ethyl chloroformate in dichloroethane.
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Reflux: The mixture is refluxed to facilitate the demethylation reaction, yielding N-

demethyltamoxifen.

Purification: The resulting N-demethyltamoxifen is purified from the reaction mixture. (Note:

Specific reaction times, temperatures, and purification methods would be detailed in the cited

literature.)

Step 2: Covalent Attachment of NBD

Reaction: The purified N-demethyltamoxifen is treated with 4-chloro-7-nitro-1,2,3-

benzoxadiazole (NBD-Cl) in methanol.

Formation of FLTX1: This reaction results in the covalent bonding of the NBD moiety to the

demethylated nitrogen atom of the tamoxifen backbone, yielding FLTX1.

Final Purification: The final product, FLTX1, is purified to remove any unreacted starting

materials and byproducts.

Chemical and Physical Properties
FLTX1 possesses distinct chemical and physical properties, largely influenced by the addition

of the NBD fluorophore. These properties are crucial for its application in experimental settings

and for its pharmacological profile.
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Property Value Source

Appearance Not specified in search results.

Molecular Formula C25H25N5O3 Inferred

Molecular Weight 443.5 g/mol Inferred

Solubility
Readily soluble in DMSO and

acetone.

Stability
Stable for several months

when stored at -20°C.

Fluorescence

Maximal Excitation 476 nm

Maximal Emission 527 nm

Biological Activity and Mechanism of Action
FLTX1 functions as a selective estrogen receptor modulator (SERM), exhibiting potent

antiestrogenic properties. Its mechanism of action involves competitive binding to the estrogen

receptor (ER), thereby inhibiting the binding of estradiol and subsequent downstream signaling

pathways that promote cell proliferation in ER-positive cancers.

A key feature of FLTX1 is its distinct biological profile compared to tamoxifen. While it retains

the antiestrogenic activity in breast cancer cells, it notably lacks the estrogenic agonistic effects

in the uterus, a significant side effect associated with tamoxifen. In vivo studies have shown

that FLTX1 does not induce the uterotrophic, hyperplasic, and hypertrophic effects seen with

tamoxifen.

Quantitative Biological Data
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Parameter Cell Line / Model Value Source

IC50 (ER Binding) Rat Uterine Cytosol 87.5 nM

IC50 (Luciferase

Activity)
MCF7 Cells 1.74 µM

IC50 (Luciferase

Activity)
T47D-KBluc Cells 0.61 µM

MCF7 Cell

Proliferation

Reduction

MCF7 Cells
Dose-dependent

(0.01-10 µM)

Signaling Pathway
The primary signaling pathway affected by FLTX1 is the estrogen receptor pathway. By acting

as an antagonist, FLTX1 prevents the conformational changes in the estrogen receptor that are

necessary for the recruitment of coactivators and the initiation of gene transcription leading to

cell proliferation.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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